3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide, commonly known as CNB-001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CNB-001 belongs to the class of nitro-aromatic compounds and has been found to exhibit neuroprotective properties.
Mechanism of Action
The neuroprotective effects of CNB-001 are thought to be mediated through its ability to activate the Nrf2-ARE pathway. This pathway plays a critical role in cellular defense against oxidative stress and inflammation. CNB-001 has been found to upregulate the expression of antioxidant and anti-inflammatory genes, thereby reducing oxidative stress and inflammation in neurons.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in neurons. CNB-001 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. Additionally, CNB-001 has been found to have a good safety profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of CNB-001 is its neuroprotective properties. It has been shown to protect neurons from oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. However, one of the limitations of CNB-001 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on CNB-001. One potential area of research is the development of novel formulations to improve the solubility and bioavailability of CNB-001. Another area of research is the investigation of the neuroprotective effects of CNB-001 in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the mechanism of action of CNB-001 needs to be further elucidated to better understand its neuroprotective properties.
Synthesis Methods
The synthesis of CNB-001 involves the reaction of 4-chloro-3-nitroaniline with isobutyryl chloride to form N-(4-chloro-3-nitrophenyl)isobutyramide. This compound is then reacted with 4-aminostyrene to obtain CNB-001. The synthesis of CNB-001 has been optimized to produce high yields and purity.
Scientific Research Applications
CNB-001 has been extensively studied for its neuroprotective properties. It has been found to protect neurons from oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
N-[4-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-12(2)19(25)22-15-7-5-14(6-8-15)21-18(24)10-4-13-3-9-16(20)17(11-13)23(26)27/h3-12H,1-2H3,(H,21,24)(H,22,25)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEYNMKCMUNTTG-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.